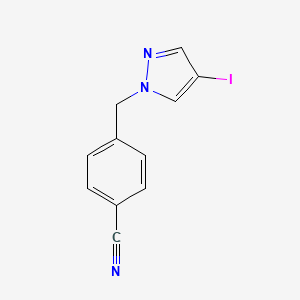

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

4-[(4-iodopyrazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPRMQMZMOEOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Iodopyrazole Core

The key intermediate, 4-iodopyrazole, is typically synthesized via electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine. This method has been developed and optimized for high yields and selectivity.

- Starting Materials: α,β-alkynic hydrazones are prepared by the condensation of propargyl aldehydes or ketones with hydrazines.

- Cyclization Reaction: Treatment of these hydrazones with molecular iodine in the presence of sodium bicarbonate (NaHCO₃) leads to electrophilic cyclization, forming 4-iodopyrazoles in good to excellent yields.

- Reaction Conditions: The reaction is generally carried out at room temperature under mild basic conditions to promote selective iodination at the 4-position of the pyrazole ring.

This method avoids harsh conditions and provides a straightforward route to 4-iodopyrazoles, which are crucial intermediates for further functionalization.

Preparation of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

The linkage of the 4-iodopyrazole moiety to the benzonitrile fragment is achieved through a nucleophilic substitution reaction involving a halomethylated benzonitrile derivative.

- General Approach:

- The benzonitrile derivative bearing a halomethyl group (e.g., 4-(chloromethyl)benzonitrile) is reacted with the pyrazole nitrogen nucleophile.

- The reaction typically proceeds via the formation of a pyrazolylmethyl intermediate by nucleophilic substitution at the halomethyl position.

-

- The pyrazole nitrogen is often deprotonated or activated by a base such as potassium carbonate or sodium hydride.

- Solvents like dimethylformamide (DMF) or acetonitrile are preferred for their polar aprotic nature, facilitating the substitution.

- The reaction is carried out at moderate temperatures (room temperature to 70 °C) and may require prolonged stirring (overnight) to achieve high conversion.

Example from Related Pyrazole Derivatives:

- In a related synthesis of 4-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)benzonitrile derivatives, the chloromethyl pyrazole was prepared by reduction of an aldehyde intermediate followed by chlorination with thionyl chloride.

- The chloromethyl pyrazole was then reacted with nucleophiles such as imidazole or triazole salts to form the corresponding substituted pyrazole derivatives.

Adapting this approach, 4-iodopyrazole can be similarly linked to 4-(chloromethyl)benzonitrile or its equivalents to yield this compound.

Alternative Synthetic Routes and Considerations

Electrophilic Iodination Post-Pyrazole Formation:

- Another approach involves first synthesizing the pyrazolylmethylbenzonitrile without iodine and then performing electrophilic iodination on the pyrazole ring using molecular iodine.

- This method requires careful control to avoid over-iodination or side reactions.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Formation of α,β-alkynic hydrazones | Propargyl aldehydes/ketones + hydrazines | α,β-alkynic hydrazones | Condensation under acidic/basic conditions |

| 2 | Electrophilic cyclization | Molecular iodine + NaHCO₃, room temp | 4-Iodopyrazoles (good to excellent yield) | Mild conditions, selective iodination |

| 3 | Halomethylation of benzonitrile | Reduction of aldehyde intermediate + SOCl₂ | 4-(Halomethyl)benzonitrile | Chloromethyl derivative prepared freshly |

| 4 | Nucleophilic substitution | 4-iodopyrazole + 4-(halomethyl)benzonitrile + base (K₂CO₃ or NaH) in DMF or acetonitrile, 25–70 °C | This compound | Overnight reaction, high yield possible |

Research Findings and Optimization

- The electrophilic cyclization method for iodopyrazole synthesis is well-documented for its efficiency and selectivity, providing a reliable route to the key iodinated intermediate.

- The nucleophilic substitution step benefits from the use of polar aprotic solvents and mild bases to maximize yield and minimize side reactions.

- Avoiding chromatographic purification by optimizing reaction conditions and reagent stoichiometry improves scalability and cost-effectiveness.

- Substituent effects on the pyrazole ring and benzonitrile moiety can influence reaction rates and product stability, warranting further study for specific derivatives.

化学反应分析

Types of Reactions

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under suitable conditions to form different derivatives.

Coupling reactions: The benzonitrile group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce an oxidized pyrazole derivative.

科学研究应用

Medicinal Chemistry Applications

1. Kinase Inhibition

The compound has been studied for its potential as a small molecule kinase inhibitor. Kinase inhibitors are crucial in cancer therapy, as they target specific pathways involved in tumor growth and proliferation. Research indicates that derivatives of pyrazole compounds can effectively inhibit various kinases, making them candidates for further development into therapeutic agents .

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile. These compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. Their mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Organic Synthesis Applications

1. Cross-Coupling Reactions

this compound can serve as a key intermediate in cross-coupling reactions, particularly in the formation of complex organic molecules. The presence of the iodine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups .

2. Synthesis of Novel Pyrazole Derivatives

This compound can be utilized to synthesize a range of novel pyrazole derivatives through palladium-catalyzed reactions. Such derivatives can possess diverse biological activities, making them valuable in drug discovery .

Materials Science Applications

1. Development of Functional Materials

Research into functional materials has identified pyrazole-containing compounds as potential candidates for use in organic electronics and photonic devices. The unique electronic properties conferred by the pyrazole ring structure can enhance the performance of materials used in sensors and light-emitting devices .

Case Studies

作用机制

The mechanism of action of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.

相似化合物的比较

Key Observations :

- Halogen Substitution : Bromo and iodo derivatives (Table 1) are critical in cross-coupling reactions. The iodine atom’s larger atomic radius may enhance binding affinity in biological targets compared to bromine .

- Electron-Withdrawing Groups: The nitro-substituted compound (228.21 g/mol) exhibits higher reactivity, serving as a precursor for amino or hydroxyl derivatives .

- Functional Group Diversity: Azido and amino substituents enable diverse applications, such as click chemistry (azido) or enzyme inhibition (amino) .

Table 2: Cytotoxic and Inhibitory Activities

Key Observations :

- Amino vs. Halogen Substitution: The amino-substituted derivative (40a) demonstrates potent GLUT1 inhibition (IC₅₀ = 0.8 μM), likely due to hydrogen bonding with the target . In contrast, halogenated analogues (e.g., iodo or bromo) may prioritize steric effects over direct hydrogen bonding.

- Aryl Modifications : Chlorophenyl-substituted benzonitriles (e.g., 1c) show strong cytotoxicity (IC₅₀ <10 μM) in breast cancer models, highlighting the role of extended aromatic systems in DNA intercalation or kinase inhibition .

Key Observations :

- Halogenation : Bromo and iodo derivatives likely share similar synthesis pathways, with iodination requiring harsher conditions (e.g., NaI in DMF under heating) .

- Azide Incorporation : The azido compound (88–96% yield) is synthesized via a one-pot reaction with azidotrimethylsilane, emphasizing efficiency in click chemistry applications .

生物活性

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors. Notably, pyrazole derivatives have been shown to exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

1. Antimicrobial Activity

Research indicates that compounds with pyrazole moieties can exhibit antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to higher values depending on the substituent variations .

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies showing its ability to inhibit COX-2, with IC50 values as low as 0.02 µM in some pyrazole derivatives . This suggests that this compound could be a candidate for further development in treating inflammatory diseases.

3. Kinase Inhibition

Another area of interest is the compound's role as a kinase inhibitor. Pyrazole derivatives have been noted for their ability to inhibit various kinases involved in cancer progression. For example, certain structurally related compounds showed promising results against epidermal growth factor receptor (EGFR) with IC50 values comparable to established inhibitors like erlotinib .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against M. tuberculosis, highlighting that compounds with halogen substitutions exhibited enhanced binding affinity and antimicrobial activity. The study reported that the iodinated derivatives had improved MIC values due to increased lipophilicity, facilitating better membrane penetration .

Case Study 2: Anti-inflammatory Properties

In a comparative study of various pyrazole derivatives, it was found that those similar to this compound exhibited significant COX-2 inhibition. The selectivity index was determined for several compounds, showing that some had superior selectivity compared to celecoxib and indomethacin, indicating potential for therapeutic use in chronic inflammatory conditions .

Data Tables

常见问题

Q. What are the common synthetic routes for 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via azide-alkyne cycloaddition (click chemistry). For example, 4-(azidomethyl)benzonitrile reacts with iodopyrazole derivatives in the presence of a copper catalyst to form the target compound . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from ethanol. Purity (>95%) is confirmed via HPLC and melting point analysis .

Q. How is structural characterization performed for this compound and its derivatives?

- Methodological Answer : Use a combination of / NMR (to confirm substituent positions and connectivity) and single-crystal X-ray diffraction (for absolute stereochemistry). For example, X-ray studies of related pyrazole-benzonitrile hybrids revealed planarity deviations critical for electronic properties . Mass spectrometry (HRMS) confirms molecular weight .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : Serves as a scaffold for enzyme inhibitors (e.g., xanthine oxidase) via substitution at the pyrazole and benzonitrile moieties .

- Materials Science : Used in OLEDs as a TADF (thermally activated delayed fluorescence) material due to its electron-withdrawing nitrile group and π-conjugated system .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/ingestion; wash skin immediately with soap/water. For spills, neutralize with inert adsorbents (e.g., vermiculite). Toxicity data for analogs suggest moderate hazards, requiring disposal via certified chemical waste systems .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives with bulky substituents?

- Methodological Answer : Use variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers) from static stereochemistry. For example, bulky groups on the pyrazole ring may cause signal broadening at room temperature, which resolves at elevated temperatures (e.g., 60°C in DMSO-) . Computational modeling (DFT) can predict coupling constants to validate assignments .

Q. What strategies optimize yield in click chemistry reactions involving iodopyrazole analogs?

- Methodological Answer :

- Catalyst Optimization : Use [(NHC)CuCl] complexes to enhance regioselectivity and reduce side reactions .

- Solvent Systems : THF/water (1:1 v/v) improves solubility of azide precursors and accelerates reaction kinetics .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >90% yield .

Q. How do electronic properties (e.g., TADF efficiency) correlate with structural modifications?

- Methodological Answer : Introduce electron-donating groups (e.g., carbazole) to the benzonitrile moiety to stabilize charge-transfer states. Time-resolved fluorescence spectroscopy and cyclic voltammetry quantify singlet-triplet energy gaps () and HOMO-LUMO levels. For example, phenoxazine derivatives show eV, enhancing TADF performance in OLEDs .

Q. What computational methods predict biological activity of derivatives targeting xanthine oxidase?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the enzyme’s crystal structure (PDB: 1N5X) to assess binding affinity of benzonitrile-pyrazole hybrids .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to design potent inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。